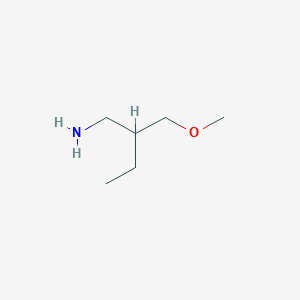
N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methoxyethyl group and a dimethyl group
准备方法
合成路线和反应条件
N-(2-甲氧基乙基)-4,4-二甲基环己烷-1-胺的合成可以通过多种合成路线实现。一种常见的方法是使用碱在环己酮中用2-甲氧基乙基氯烷基化,然后将得到的酮还原成相应的胺。反应条件通常包括使用强碱,例如氢化钠或叔丁醇钾,以及合适的溶剂,例如四氢呋喃 (THF) 或二甲基亚砜 (DMSO)。
工业生产方法
N-(2-甲氧基乙基)-4,4-二甲基环己烷-1-胺的工业生产可能涉及大规模烷基化和还原过程,利用连续流反应器来确保高效和一致的生产。使用催化剂和优化的反应条件可以提高最终产品的收率和纯度。
化学反应分析
反应类型
N-(2-甲氧基乙基)-4,4-二甲基环己烷-1-胺会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的酮或醛。
还原: 还原反应可以将该化合物转化成不同的胺或醇。
取代: 甲氧基乙基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 可以使用叠氮化钠 (NaN3) 或硫醇等亲核试剂进行取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生酮或醛,而还原可以产生各种胺或醇。
科学研究应用
N-(2-甲氧基乙基)-4,4-二甲基环己烷-1-胺在科学研究中有几种应用:
化学: 它被用作合成复杂有机分子的中间体。
生物学: 该化合物可用于研究生物途径和酶相互作用。
工业: 它用于生产特种化学品和材料。
作用机制
N-(2-甲氧基乙基)-4,4-二甲基环己烷-1-胺发挥作用的机制涉及与特定分子靶标和途径的相互作用。该化合物可能作为某些受体或酶的配体发挥作用,调节它们的活性并影响各种生物过程。对其结合亲和力和分子相互作用的详细研究对于完全了解其作用机制至关重要。
相似化合物的比较
N-(2-甲氧基乙基)-4,4-二甲基环己烷-1-胺可以与其他类似的化合物进行比较,例如:
- N-(2-甲氧基乙基)-对硝基苯胺
- N-(2-乙酰氧基乙基)-对硝基苯胺
- 聚(N,N-双(2-甲氧基乙基)丙烯酰胺)
这些化合物在结构上相似,但在官能团和应用方面有所不同。N-(2-甲氧基乙基)-4,4-二甲基环己烷-1-胺由于其在环己烷环上的特定取代模式而具有独特之处,这赋予了它独特的化学和生物特性。
属性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-11(2)6-4-10(5-7-11)12-8-9-13-3/h10,12H,4-9H2,1-3H3 |
InChI 键 |
XVCYIFJRZZHPGE-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)NCCOC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B12107664.png)
![2H-Cyclopenta[b]furan-2,5-diol,hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-,(3aR,4R,5R,6aS)-](/img/structure/B12107678.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)
![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)



